![molecular formula C25H32N6O3 B2774054 N-isopropyl-2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide CAS No. 1105217-59-1](/img/structure/B2774054.png)
N-isopropyl-2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-isopropyl-2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide” is a complex organic compound. It contains several functional groups and rings, including a pyrazolo[4,3-c]pyridine ring, a piperazine ring, and an acetamide group. These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo[4,3-c]pyridine ring, followed by the introduction of the piperazine ring and the acetamide group. The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The pyrazolo[4,3-c]pyridine ring is a heterocyclic ring containing nitrogen atoms, which can participate in various chemical reactions. The piperazine ring is a saturated ring with two nitrogen atoms, known for its use in various pharmaceuticals. The acetamide group contains a carbonyl group and an amine group, which can also engage in various chemical reactions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitrogen atoms in the pyrazolo[4,3-c]pyridine and piperazine rings, as well as the carbonyl group in the acetamide group, could potentially act as sites for nucleophilic attack, while the hydrogen atoms attached to the nitrogen atoms could potentially be removed in acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could potentially make the compound more polar, affecting its solubility in various solvents. The exact properties would need to be determined experimentally .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Heterocyclic Compound Synthesis : Research has focused on the synthesis of novel isoxazolines, isoxazoles, and other heterocycles derived from pyrazolo[3,4-d]pyrimidin-4(5H)-ones. These compounds are synthesized through [3+2] cycloaddition reactions, showcasing the versatility of pyrazolo derivatives in constructing complex molecular architectures with potential pharmacological activities (Rahmouni et al., 2014).
Antimicrobial Activities : Another area of research involves synthesizing new heterocycles incorporating the antipyrine moiety, demonstrating significant antimicrobial activity. This underscores the potential of these derivatives in addressing resistance issues in various microbial strains (Bondock et al., 2008).
Therapeutic Applications
Antibacterial Agents : The development of isoxazolinyl oxazolidinones highlights the search for potent antibacterial agents. Such studies are crucial in the ongoing battle against resistant bacterial strains, offering new avenues for therapeutic interventions (Varshney et al., 2009).
Alzheimer's Disease : Compounds structurally similar to N-isopropyl-2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide have been studied for their potential in treating Alzheimer's disease. These include pyrazolo[3,4-b]pyridine derivatives acting as acetylcholinesterase inhibitors and amyloid β aggregation inhibitors, offering a multifunctional therapeutic approach to this neurodegenerative disease (Umar et al., 2019).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. Many compounds containing pyrazolo[4,3-c]pyridine rings, piperazine rings, and acetamide groups have been studied for their potential biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-(3-oxo-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O3/c1-17(2)26-22(32)16-28-10-12-29(13-11-28)24(33)20-14-30(18(3)4)15-21-23(20)27-31(25(21)34)19-8-6-5-7-9-19/h5-9,14-15,17-18H,10-13,16H2,1-4H3,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFVZLAQIAVZDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

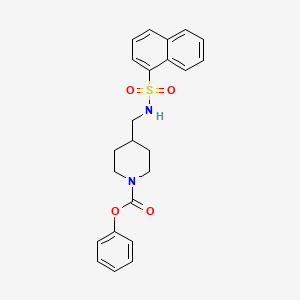
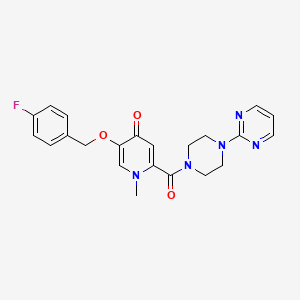
![2-[1-[(2-Bromophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2773975.png)
![3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2773976.png)
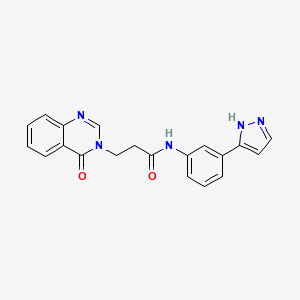
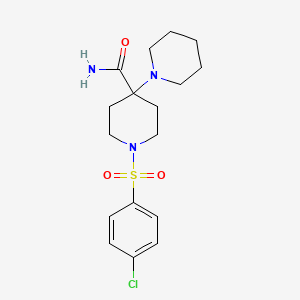
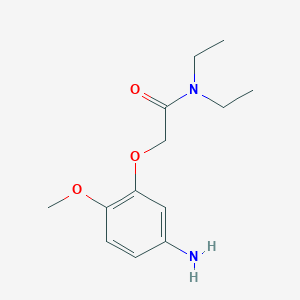

![4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B2773986.png)

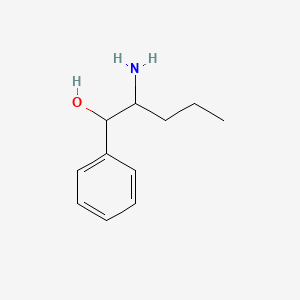
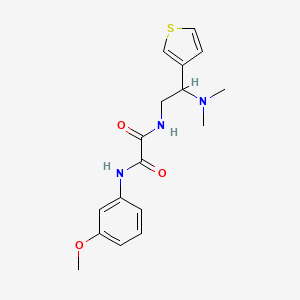
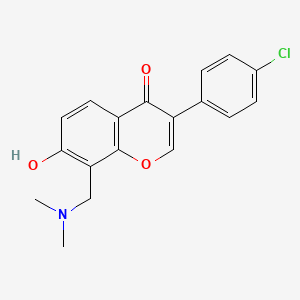
![(E)-[(2-methoxyphenyl)methylidene][({[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}methanimidoyl)amino]amine hydrochloride](/img/structure/B2773993.png)